8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one
Description
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one is a tricyclic heterocyclic compound featuring a benzo-cyclohepta-pyridinone core with a chlorine substituent at position 8 and a methoxy group at position 2. This compound is structurally related to intermediates used in synthesizing antihistamines like loratadine and rupatadine but distinguishes itself through the 3-methoxy substitution, which alters its electronic and steric properties . The molecular formula is C₁₅H₁₂ClNO₂, with a molecular weight of 273.72 g/mol.
Properties
IUPAC Name |
13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-19-12-7-10-3-2-9-6-11(16)4-5-13(9)15(18)14(10)17-8-12/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMFXNZOPNREGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)C3=C(CC2)C=C(C=C3)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593324 | |
| Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-70-8 | |
| Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted benzaldehyde and a pyridine derivative, followed by a series of steps involving chlorination and methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have shown that compounds similar to 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one exhibit promising antitumor properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. In vitro studies indicated that these derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. It has been suggested that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Intermediate in Synthesis
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including nucleophilic substitutions and cyclization reactions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .
Building Block for New Compounds
The compound is utilized as a building block for synthesizing more complex molecules with potential biological activities. For example, modifications to its structure have led to the creation of novel compounds that exhibit enhanced pharmacological profiles compared to their precursors .
Analytical Applications
Chemical Analysis
Due to its distinct chemical properties, 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one can be used as a standard reference material in analytical chemistry. Its purity and stability make it suitable for calibration purposes in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) .
Case Studies
Mechanism of Action
The mechanism of action of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects
- Chlorine vs. Bromine : Substituting chlorine with bromine (e.g., in Impurity-D of rupatadine) increases molecular weight and polarizability, which may influence pharmacokinetics .
- Piperidine Modifications : Loratadine and its derivatives incorporate piperidine-carboxylate side chains, enabling H₁ receptor antagonism, whereas the target compound lacks this functional group, suggesting divergent biological roles .
Pharmacological and Industrial Relevance
- Antihistamine Derivatives: The 8-chloro-5,6-dihydro core is critical for antihistamine activity, as seen in loratadine (Claritin®) and rupatadine .
- Antitumor Potential: Analogous compounds with zinc-binding groups (e.g., 1-(substituted acetyl)-4-(10-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidines) show antitumor activity, suggesting that further modifications to the target compound could explore this domain .
Stability and Handling
- The base compound (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one) is stable as a crystalline powder when stored in dry conditions at room temperature . The methoxy group may introduce hygroscopicity, necessitating adjusted storage protocols.
Biological Activity
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one (CAS Number: 165739-70-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H12ClNO2
- Molecular Weight : 273.71 g/mol
- Structural Characteristics : The compound features a chloro group and a methoxy group that may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with NAD(P)H dehydrogenase (quinone), which plays a role in cellular redox reactions .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The selectivity index (SI) for tumor versus normal cells indicates potential for targeted cancer therapy.
- Antimicrobial Properties : Some studies have hinted at antimicrobial activity, although specific mechanisms remain to be fully elucidated.
Biological Activity Overview
The following table summarizes the biological activities reported for 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one:
| Activity Type | Effect | Reference |
|---|---|---|
| Cytotoxicity | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Inhibits NAD(P)H dehydrogenase | |
| Antimicrobial | Potential activity against bacterial strains |
Case Study 1: Anticancer Efficacy
A study evaluated the effects of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one on human cervical adenocarcinoma (HeLa) cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth compared to standard chemotherapeutic agents.
Case Study 2: Enzymatic Inhibition
Research investigating the inhibition of quinone reductase by this compound revealed a competitive inhibition mechanism. The kinetic parameters suggest a high affinity for the enzyme, which could be leveraged for therapeutic applications in diseases involving oxidative stress.
Research Findings
Recent findings indicate that the introduction of halogen and methoxy groups enhances the pharmacological profile of the compound. Studies have shown that these modifications can increase binding affinity to target proteins and alter metabolic stability.
Q & A
Q. What are the established synthetic routes for 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, and how do reaction conditions influence yield?
Methodological Answer: Two primary synthetic pathways are documented:
- Route 1 (Multi-step Condensation):
- Step 1: Condensation of S-methylisothiourea (I) with trans-4-(aminomethyl)cyclohexanecarboxylic acid (II) under alkaline aqueous conditions to form trans-4-(guanidinomethyl)cyclohexanecarboxylic acid (III).
- Step 2: Activation of III with DCC or SOCl₂, followed by coupling with benzyl salicylate (IV) to yield intermediate V.
- Step 3: Cyclodextrin-assisted cyclization to form the target compound .
- Route 2 (Grignard-Mediated Cyclization):
- React 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (I) with ethyl chloroformate (II) in refluxing benzene.
- Subsequent Grignard reagent addition forms tertiary alcohol intermediates, which dehydrate to yield the final product. BF₃ or triflic acid catalyzes cyclization .
Critical Factors:
Q. How can HPLC methods be validated for purity analysis of this compound and its related substances?
Methodological Answer: Per the Brazilian Pharmacopoeia (6th ed.) , the following HPLC parameters are recommended for related substances (e.g., 4,8-dichloro analogs):
| Parameter | Specification |
|---|---|
| Column | C8 silica, 150 mm × 4.6 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile/water + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25–35°C |
| Injection Volume | 10 µL |
Validation Steps:
- Specificity: Resolve peaks for the target compound and potential impurities (e.g., des-chloro byproducts).
- Linearity: Test over 50–150% of the working concentration (R² ≥ 0.995).
- Accuracy: Spike recovery studies (98–102% for API; 90–110% for impurities).
- Precision: ≤2% RSD for repeatability .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during halogenation or functionalization of the benzo-cyclohepta-pyridinone scaffold?
Methodological Answer: Contradictions in halogenation (e.g., bromine vs. chlorine positioning) arise from electronic and steric effects:
- Electronic Effects: Electron-rich positions (e.g., meta to methoxy groups) favor electrophilic substitution.
- Steric Guidance: Bulky substituents (e.g., piperidylidene at C11) direct halogenation to less hindered sites (e.g., C3 over C10) .
- Case Study: Bromination of 8-chloro-3-methoxy derivatives with NBS in DMF at 0°C selectively substitutes C3 over C10 due to methoxy’s ortho/para-directing effects. Confirmation via NOESY NMR .
Q. How can one-pot synthesis approaches improve efficiency in producing 8-chloro-3-methoxy derivatives?
Methodological Answer: A patented one-pot method avoids isolating intermediates (e.g., ACE Desloratadine (V)):
- Procedure: React 8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with 1-chloroethoxycarbonyl-piperidine in acetonitrile under reflux.
- Key Advantages:
- Eliminates intermediate purification, reducing steps from 5 to 2.
- Achieves 75% yield with ≤0.5% impurities (vs. 65% in multi-step routes).
- Mechanistic Insight: In situ generation of reactive carbamate intermediates drives cyclization without side reactions .
Q. What advanced techniques characterize the stereochemical outcomes of cyclization reactions in this scaffold?
Methodological Answer:
- Chiral HPLC: Resolve enantiomers using a Chiralpak IC column (hexane:isopropanol 90:10, 1.0 mL/min) .
- X-ray Crystallography: Confirms absolute configuration of intermediates (e.g., tert-butyl carbamate derivatives).
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict favored transition states during BF₃-catalyzed cyclization .
Q. How do structural modifications (e.g., piperidine/pyridine substitutions) impact biological activity?
Methodological Answer: Derivatives with substitutions at C11 show varied bioactivity:
| Derivative | Activity Profile |
|---|---|
| 11-(4-Piperidinylidene) | Enhanced CNS penetration (log P = 2.1) |
| 11-(1-Methylpiperidin-4-ylidene) | Improved metabolic stability (t½ = 4 h vs. 1.5 h for parent) |
| 11-Fluoro analogs | Reduced cytotoxicity (IC50 > 100 µM vs. 10 µM for chloro) |
Design Strategy:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
